17-Hydroxypregna-4,6-diene-3,20-dione

Vue d'ensemble

Description

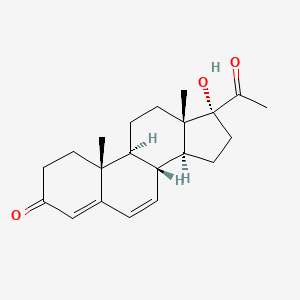

“17-Hydroxypregna-4,6-diene-3,20-dione” is a chemical compound with the molecular formula C21H28O3 . It is also known by other names such as “17-Hydroxy-6-dehydroprogesterone” and "17α-Hydroxypregn-4,6-diene-3,20-dione" . It can be used as an intermediate and drug impurity .

Molecular Structure Analysis

The molecular structure of “17-Hydroxypregna-4,6-diene-3,20-dione” is characterized by 6 defined stereocentres . The compound has an average mass of 328.445 Da and a monoisotopic mass of 328.203857 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “17-Hydroxypregna-4,6-diene-3,20-dione” include a density of 1.2±0.1 g/cm3, a boiling point of 499.7±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.9 mmHg at 25°C . The compound also has an enthalpy of vaporization of 88.5±6.0 kJ/mol and a flash point of 270.1±25.2 °C .Applications De Recherche Scientifique

Cancer Research

17-Hydroxypregna-4,6-diene-3,20-dione: is utilized in cancer research as a bioactive molecule. It serves as a reference material for analytical studies, which are crucial for understanding the compound’s interactions and effects on cancer cells .

Biochemistry

In biochemistry, this compound is used to study steroid biochemistry and the synthesis of related hormones. Its transformations and derivatives are analyzed to understand their biochemical pathways and potential therapeutic uses .

Pharmacology

Pharmacologically, 17-Hydroxypregna-4,6-diene-3,20-dione is explored for its role in the synthesis of corticosteroid drugs. It acts as an intermediate in the production of medications like hydrocortisone and prednisolone, which are used to treat a range of inflammatory and autoimmune conditions .

Organic Chemistry

In organic chemistry research, the compound is a subject of interest for reaction studies, such as the formation of hydrazones under different conditions. These studies help in understanding the reactivity of steroid molecules and the development of new synthetic routes .

Industrial Applications

Industrially, 17-Hydroxypregna-4,6-diene-3,20-dione is used as an intermediate and impurity standard in the manufacturing of pharmaceuticals. It’s not intended for direct medical use but plays a critical role in ensuring the quality and safety of pharmaceutical products .

Environmental Studies

Environmental studies involving 17-Hydroxypregna-4,6-diene-3,20-dione focus on its safe handling and disposal. Research is conducted to prevent environmental pollution and ensure that waste products from its use are treated and disposed of properly .

Analytical Chemistry

As a certified reference material, 17-Hydroxypregna-4,6-diene-3,20-dione is essential in analytical chemistry for calibration and validation of analytical instruments. This ensures the accuracy and reliability of data in scientific research .

Steroid Chemistry

The compound is pivotal in steroid chemistry for the study of steroidogenesis and the synthesis of various steroid hormones. It provides insights into the structural requirements for biological activity and the development of new therapeutic agents .

Safety and Hazards

Safety precautions for handling “17-Hydroxypregna-4,6-diene-3,20-dione” include wearing protective eyewear, clothing, and gloves, and avoiding skin contact . If toxic or irritating substances are produced during experimentation, the operation should be completed inside a glove box to avoid harm to the experimenter .

Mécanisme D'action

Target of Action

17-Hydroxypregna-4,6-diene-3,20-dione, also known as 17-Hydroxy-6-dehydroprogesterone

Mode of Action

Steroids typically exert their effects by binding to specific steroid receptors, altering the transcription of target genes, and thereby influencing cellular function .

Biochemical Pathways

Steroids generally influence a wide range of physiological processes, including immune response, metabolism, inflammation, and others, through their interaction with steroid receptors .

Pharmacokinetics

As a steroid, it is likely to be well-absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

As a steroid, it likely influences a variety of cellular functions by altering gene transcription .

Action Environment

The action, efficacy, and stability of 17-Hydroxypregna-4,6-diene-3,20-dione are likely to be influenced by various environmental factors, including the presence of other hormones, the specific cellular environment, and the overall physiological state of the organism .

Propriétés

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h4-5,12,16-18,24H,6-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVNBBXAMBZTMQ-CEGNMAFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00947683 | |

| Record name | 17-Hydroxypregna-4,6-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Megestrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014495 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.25e-02 g/L | |

| Record name | Megestrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014495 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

17-Hydroxypregna-4,6-diene-3,20-dione | |

CAS RN |

2477-60-3, 3562-63-8 | |

| Record name | 17-Hydroxy-6-dehydroprogesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002477603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Hydroxypregna-4,6-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Megestrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014495 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

218.0 - 220.0 °C | |

| Record name | Megestrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014495 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Phenylmethyl)-4-(phenylmethylthio)pyrazolo[3,4-d]pyrimidine](/img/structure/B1226097.png)

![2-[[2-[(4-chlorophenyl)thio]-1-oxoethyl]amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B1226107.png)

![methyl 2-[(5E)-5-[(2-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate](/img/structure/B1226108.png)

![2-Chloro-5-[[[[(3,5-dimethoxyphenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]benzoic acid](/img/structure/B1226109.png)

![N-(2-furanylmethyl)-2-[[oxo-(3,4,5-trimethoxyphenyl)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1226110.png)

![1-(3,4-Dihydroxyphenyl)-2-[[5-(3-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1226111.png)

![4-[[(3,6-Dichloro-2-methoxyphenyl)-oxomethyl]amino]benzoic acid propyl ester](/img/structure/B1226115.png)

![(4-Tert-butylphenyl)-[2-(4-fluorophenyl)-8-methyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl]methanone](/img/structure/B1226117.png)

![6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid tert-butylamide](/img/structure/B1226121.png)

![2-[1-(4-chlorophenyl)-5-oxo-3-(2-pyridin-4-ylethyl)-2-sulfanylidene-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B1226122.png)

![2-[(5,6-dithiophen-2-yl-1,2,4-triazin-3-yl)oxy]-N-methyl-N-phenylacetamide](/img/structure/B1226123.png)

![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(3-methyl-5-oxo-1-phenyl-4-pyrazolylidene)methylamino]benzenesulfonamide](/img/structure/B1226124.png)